
Sorafenib tosylate
Übersicht
Beschreibung
Sorafenib tosylate is a multikinase inhibitor approved for advanced hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid cancer. It targets Raf kinases (Raf-1, wild-type B-Raf, and mutant B-Raf V600E), vascular endothelial growth factor receptors (VEGFR-2/-3), platelet-derived growth factor receptor-β (PDGFR-β), and other tyrosine kinases involved in tumor proliferation and angiogenesis . Its molecular formula is $ \text{C}{21}\text{H}{16}\text{ClF}{3}\text{N}{4}\text{O}{3} \cdot \text{C}{7}\text{H}{8}\text{O}{3}\text{S} $, with a molecular weight of 637.03 g/mol .
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug due to its poor aqueous solubility (4.15 mg/mL in ethanol, insoluble in water) and high permeability . Its oral bioavailability ranges from 38% to 49%, necessitating formulation strategies to improve solubility and dissolution . Polymorphic forms (e.g., Form I and III) significantly influence solubility, with Form III showing 3.5-fold higher solubility in 0.1 N HCl + 1% SDS compared to Form I (1.103 ± 0.014 mg/mL vs. 0.314 ± 0.006 mg/mL) .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Sorafenibtosylat umfasst mehrere Schritte. Einer der wichtigsten Zwischenprodukte ist 4-Chlor-3-(trifluormethyl)anilin, das einer Reihe von Reaktionen unterzogen wird, um das Endprodukt zu bilden. Der Prozess umfasst die folgenden Schritte :
Bildung des Zwischenprodukts: 4-Chlor-3-(trifluormethyl)anilin wird mit Phosgen umgesetzt, um 4-Chlor-3-(trifluormethyl)phenylisocyanat zu bilden.
Kupplungsreaktion: Das Isocyanat wird dann mit 4-Aminophenol umgesetzt, um 4-[4-(4-Chlor-3-(trifluormethyl)phenyl)ureido]phenol zu bilden.
Etherbildung: Dieses Zwischenprodukt wird mit 2-Chlor-N-methylpyridin-3-carboxamid umgesetzt, um Sorafenib zu bilden.
Tosylierung: Schließlich wird Sorafenib mit p-Toluolsulfonsäure tosyliert, um Sorafenibtosylat zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Sorafenibtosylat beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Methanol, und die Reaktionen werden unter kontrollierten Temperaturen und Drücken durchgeführt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Sorafenibtosylat durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Reduktionsreaktionen sind für Sorafenibtosylat weniger verbreitet.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Trifluormethylgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Cytochrom-P450-Enzyme und UGT1A9.
Substitution: Reagenzien wie Nukleophile (z. B. Amine, Thiole) können unter milden Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Die Hauptprodukte umfassen oxidierte Metaboliten, die mit den Fäkalien und dem Urin ausgeschieden werden.
Substitution: Substituierte Derivate von Sorafenibtosylat.
Wissenschaftliche Forschungsanwendungen
Sorafenibtosylat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter :
Chemie: Als Modellverbindung zur Untersuchung von Kinaseinhibitoren und ihrer Wechselwirkungen mit verschiedenen Zielen.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege und seiner Rolle bei der Hemmung des Tumorwachstums.
Medizin: Weitgehend in klinischen Studien zur Behandlung verschiedener Krebsarten eingesetzt, darunter hepatozelluläres Karzinom, Nierenzellkarzinom und Schilddrüsenkarzinom.
Industrie: Einsatz bei der Entwicklung von Medikamententrägersystemen wie Nanocarriern, um die Bioverfügbarkeit zu verbessern und Nebenwirkungen zu reduzieren.
Wirkmechanismus
Sorafenibtosylat ist ein Kinase-Inhibitor, der die Proliferation von Tumorzellen verringert, indem er mehrere intrazelluläre Kinasen hemmt, darunter c-CRAF, BRAF und mutiertes BRAF . Es zielt auf Zellmembran-Tyrosinkinase-Rezeptoren und nachgeschaltete intrazelluläre Kinasen ab, die an der Proliferation von Tumorzellen und der Angiogenese beteiligt sind . Sorafenib-Behandlung induziert Autophagie, die das Tumorwachstum unterdrücken kann .
Analyse Chemischer Reaktionen
Salt Formation from Sorafenib Free Base
The most common method involves reacting sorafenib free base with p-toluenesulphonic acid (tosic acid) in aqueous or solvent-based systems ( ):
-
Reaction Conditions :
- Solvent : Water or acetone-water mixtures.
- Temperature : 30–70°C.
- Time : 2–18 hours.
-
Key Steps :
- Precipitation : Filtered and washed with acetone/water.
- Drying : Under reduced pressure at 50–70°C.
Stability and Degradation
This compound’s stability is governed by its polymorphic forms and environmental conditions ( ):
Polymorphic Influence
- Form I vs. Form III :
Environmental Sensitivity
- Light/Temperature : Degrades at >8°C or under light exposure; storage at 2–8°C in dark recommended ( ).
- pH-Dependent Solubility :
Degradation Pathways
While explicit degradation products are not detailed in available studies, instability in aqueous media suggests hydrolysis of the urea moiety or sulfonate group under acidic/basic conditions ( ).
Functional Group Reactivity
The carboxamide and urea groups in this compound participate in key interactions:
- Urea Linkage : Critical for kinase inhibition; reacts with serine/threonine residues in RAF/VEGFR targets ( ).
- Tosylate Group : Enhances solubility via salt formation but reduces bioavailability in polar solvents ( ).
Analytical Characterization
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Sorafenib tosylate is utilized in various clinical settings:
- Hepatocellular Carcinoma : Approved for patients with unresectable HCC, sorafenib has shown significant efficacy in prolonging survival compared to placebo treatments .
- Renal Cell Carcinoma : It is effective in advanced RCC, improving progression-free survival rates .
- Thyroid Cancer : Sorafenib is indicated for patients with radioactive iodine-resistant DTC, demonstrating tumor response in clinical trials .
Pediatric Oncology
Recent studies have evaluated this compound's efficacy in pediatric populations, particularly for relapsed or refractory tumors such as rhabdomyosarcoma and Wilms tumor. Clinical trials indicate that it can extend progression-free survival in these cases .
Improving Bioavailability
Research has focused on enhancing the solubility and bioavailability of this compound:
- Solid Dispersion Techniques : Studies have developed solid dispersions using adsorbents like Neusilin to improve the drug's solubility and therapeutic efficacy .
- Microemulsion Formulations : New formulations encapsulate sorafenib in biocompatible carriers to enhance oral bioavailability while minimizing toxicity .
Efficacy in Specific Cancers
A summary of notable case studies includes:
Side Effects Management
Despite its effectiveness, this compound is associated with side effects such as fatigue, hypertension, and gastrointestinal disturbances. Ongoing studies aim to better manage these adverse effects while maintaining therapeutic efficacy .
Wirkmechanismus
Sorafenib tosylate is a kinase inhibitor that decreases tumor cell proliferation by inhibiting multiple intracellular kinases, including c-CRAF, BRAF, and mutant BRAF . It targets cell surface tyrosine kinase receptors and downstream intracellular kinases involved in tumor cell proliferation and angiogenesis . Sorafenib treatment induces autophagy, which may suppress tumor growth .
Vergleich Mit ähnlichen Verbindungen
Pharmacokinetic and Solubility Profiles
Table 1: Solubility and Permeability of Sorafenib Tosylate vs. Similar Compounds
Key Findings :
- This compound’s polymorphic forms (I and III) exhibit divergent solubility profiles, particularly in acidic and neutral media .
- Sunitinib malate and regorafenib share similar BCS Class II limitations but differ in target specificity. Sunitinib strongly inhibits c-KIT, while regorafenib targets RET and TIE-2 .
Table 2: Clinical Outcomes in Advanced RCC (Selected Trials)
Notes:
- Sorafenib demonstrated a 44% reduction in progression risk vs. placebo in RCC but had lower PFS compared to sunitinib (5.5 vs. 10.0 months) .
- Hand-foot skin reaction (HFSR) and hypertension are more frequent with sorafenib, whereas sunitinib is associated with hematologic toxicities .
Formulation and Stability
Table 3: Polymorphic and Solvate Stability
Key Insights :
- This compound solvates (e.g., ethanol solvate) show variable stability in solvent mixtures, with desolvation kinetics impacting bioavailability .
- Nanoscale formulations (e.g., TPGS-based lipid nanoparticles) enhance solubility and antitumor efficacy by 3-fold in vitro .
Toxicogenomic and Impurity Profiles
This compound’s genotoxic impurities (methyl tosylate, ethyl tosylate) are controlled to <0.09 μg/mL via UPLC methods, ensuring compliance with ICH guidelines .
Biologische Aktivität
Sorafenib tosylate, known as BAY 43-9006, is a multi-kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). Its biological activity is characterized by its ability to inhibit tumor cell proliferation and angiogenesis through the blockade of various receptor tyrosine kinases (RTKs) and serine/threonine kinases. This article delves into the mechanisms of action, clinical efficacy, and research findings associated with this compound.
This compound acts on multiple targets involved in tumorigenesis:
- Receptor Tyrosine Kinases : It inhibits vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptor β (PDGFR-β), c-KIT, and FMS-like tyrosine kinase 3 (FLT3) .
- Raf Kinase Inhibition : Originally developed as a Raf kinase inhibitor, sorafenib blocks the Raf/MEK/ERK signaling pathway, crucial for cell proliferation and survival .
- Necroptosis Inhibition : Recent studies indicate that sorafenib can inhibit necroptosis, a form of programmed cell death, by preventing necrosome formation through direct interaction with RIPK1 and RIPK3 kinases .
Clinical Efficacy
This compound has been extensively studied in clinical trials, demonstrating significant efficacy in various malignancies:
Renal Cell Carcinoma (RCC)
- Phase III TARGET Trial : This trial showed that sorafenib significantly prolonged progression-free survival (PFS) compared to placebo in patients with advanced clear-cell RCC who had failed previous therapies .
- Real-world Evidence : A post-marketing surveillance study involving over 3200 patients confirmed the safety and efficacy of sorafenib in routine clinical practice, reinforcing its role as a first-line treatment for advanced RCC .
Hepatocellular Carcinoma (HCC)
- Sorafenib is approved for HCC treatment, where it has been shown to improve overall survival by delaying disease progression .
Pediatric Applications
- Recent studies are exploring the use of sorafenib in pediatric cancers such as rhabdomyosarcoma. Preliminary results indicate potential benefits in prolonging PFS in younger patients with relapsed or refractory conditions .
Research Findings
Table 1 summarizes key findings from various studies on this compound's biological activity:
Case Studies
- Case Study in RCC : A patient with metastatic RCC treated with sorafenib after failing cytokine therapy showed stabilization of disease for over six months before requiring additional treatment options.
- Pediatric Rhabdomyosarcoma : A cohort study indicated that children receiving sorafenib as part of their treatment regimen exhibited improved clinical outcomes compared to historical controls.
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for assessing Sorafenib tosylate's solubility in solvent systems?
Solubility studies should employ monosolvents (e.g., ethanol, water) and binary mixtures, with thermodynamic analysis using models like the modified Apelblat equation or Wong-Sandler mixing rules. Key parameters include temperature control (288.2–328.2 K), equilibrium determination via HPLC, and validation through crystal structure analysis (e.g., X-ray diffraction) to account for polymorphism .
Q. How should clinical trials involving this compound adhere to CONSORT guidelines?
Trials must include:
- Registration : Primary trial registry ID in the "Materials and Methods" section.
- Randomization : Clear description of allocation concealment and blinding methods.
- Statistical rigor : Use of Kaplan-Meier survival analysis for efficacy endpoints and Cox regression for covariates.
- Ethics : Institutional review board approval and informed consent documentation .
Q. What validated analytical methods ensure accurate quantification of this compound in lipid-based formulations?
Reverse-phase HPLC (RP-HPLC) with UV detection is widely validated per ICH guidelines. Key parameters:
- Specificity : Separation from excipients (e.g., lipid matrices) confirmed via retention time and peak purity.
- Linearity : Range of 0.1–50 µg/mL with R² > 0.999.
- Precision : Intraday/interday CV < 2% .
Q. Which statistical methods are appropriate for analyzing dose-response relationships in Sorafenib studies?
- ANOVA : For comparing mean tumor size reduction across dose groups.
- Logistic regression : To model binary outcomes (e.g., partial vs. complete response).
- Survival analysis : Cox proportional hazards models for time-to-event data (e.g., progression-free survival) .
Advanced Research Questions
Q. How can structural polymorphism of this compound impact bioavailability, and what strategies mitigate this?
Polymorphs (e.g., Form I vs. II) exhibit distinct solubility profiles due to crystal packing differences. Mitigation strategies:
- Cocrystal engineering : Pairing with coformers (e.g., nicotinamide) to stabilize high-solubility forms.
- Amorphous solid dispersions : Enhancing dissolution via polymers like PVP-K30.
- In situ monitoring : Raman spectroscopy during formulation to detect phase transitions .
Q. What methodologies resolve discrepancies in this compound's clinical efficacy across hepatocellular carcinoma subgroups?
- Stratified analysis : Segment data by biomarkers (e.g., VEGF expression levels).
- Covariate adjustment : Multivariate models to control for liver function (Child-Pugh score) or prior therapies.
- Meta-regression : Pooling phase 3 trial data to identify moderators (e.g., geographic variability in dosing) .
Q. How can integrated PK/PD models predict this compound's tumor response variability?
- Population pharmacokinetics : Nonlinear mixed-effects modeling (NONMEM) to account for covariates (e.g., albumin levels).
- Pharmacodynamic linkage : Emax models correlating plasma concentrations with tumor growth inhibition.
- In silico simulations : Monte Carlo methods to forecast outcomes in understudied populations .
Q. What experimental approaches elucidate this compound's multi-kinase inhibition mechanisms?
- Kinase profiling : Radioligand binding assays (e.g., IC50 determination for Raf-1, VEGFR-2).
- Molecular docking : Computational simulations (e.g., AutoDock Vina) to map binding interactions.
- Transcriptomic analysis : RNA-seq to identify downstream pathways (e.g., MAPK/ERK suppression) .
Q. How do formulation strategies optimize this compound's stability in nano-delivery systems?
- Solid lipid nanoparticles (SLNs) : Use of Compritol 888 ATO to enhance drug loading (>80%) and prevent degradation.
- Lyophilization : Trehalose as a cryoprotectant to maintain particle size (<200 nm) post-reconstitution.
- Accelerated stability testing : ICH Q1A guidelines for assessing shelf life under varied humidity/temperature .
Q. What methodologies address batch-to-batch variability in this compound's preclinical toxicity data?
- Quality-by-design (QbD) : DOE (design of experiments) to optimize synthesis parameters (e.g., reaction time, solvent ratios).
- Forced degradation studies : Acid/alkali hydrolysis to identify degradation impurities via LC-MS.
- Interlaboratory validation : Harmonizing protocols across institutions using reference standards (e.g., USP this compound RS) .
Eigenschaften
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDHYUQIDRJSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClF3N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047839 | |
Record name | Sorafenib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475207-59-1 | |
Record name | Nexavar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475207-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sorafenib tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475207591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorafenib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea mono(4-methylbenzenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SORAFENIB TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T62Q3B36J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.